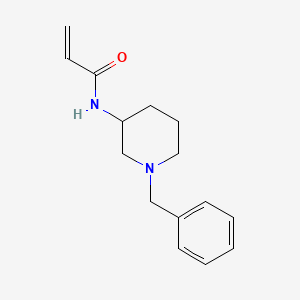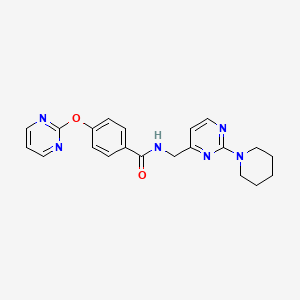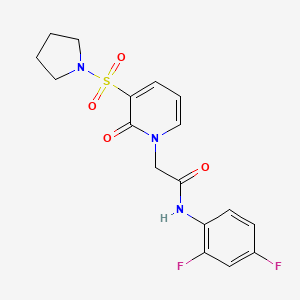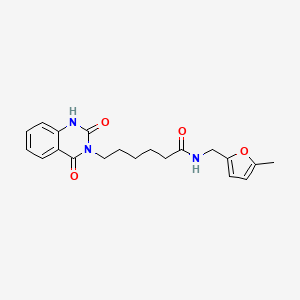
1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the formula C13H19FN2O・2HCl . It is primarily used for research and development .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The presence of the fluoro and methoxy groups on the benzyl part of the molecule could potentially influence its reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.22 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Kinetics and Mechanisms of Reactions
Studies have investigated the kinetics and mechanisms of reactions involving piperidine derivatives, focusing on nucleophilic substitutions and ring-opening reactions. These investigations provide insight into the reactivity and interaction of such compounds in different solvents, revealing the influence of solvent effects, temperature, and nucleophile structure on reaction rates and mechanisms. These findings are crucial for understanding how modifications in the piperidine ring or substituents affect reactivity, which is valuable for designing new synthetic routes and compounds with desired properties (Mancini et al., 2005) (Scheunemann et al., 2011).
Biological Evaluation and Molecular Dynamics
Compounds structurally similar to 1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride have been synthesized and evaluated for their biological activities. For example, chroman-4-one derivatives with piperidinyl ethoxy side chains have been studied for their cholinesterase inhibitory activities, suggesting potential applications in treating disorders such as Alzheimer's disease. This emphasizes the importance of such compounds in medicinal chemistry for the development of new therapeutic agents (Shamsimeymandi et al., 2019).
Conformational Analysis and Crystal Structure
Conformational analysis and crystal structure studies of piperidine derivatives offer valuable information about the molecular configuration, stability, and polymorphism of these compounds. Understanding the solid-state and solution conformations helps in predicting the behavior of these molecules in biological systems and their interactions with biological targets. This knowledge is instrumental in the design and optimization of drugs with enhanced efficacy and reduced side effects (Ribet et al., 2005).
Synthesis and Radiosynthesis
The synthesis and radiosynthesis of fluorine-substituted piperidine derivatives, including methods for introducing fluorine-18, highlight the potential of these compounds as imaging agents for positron emission tomography (PET). This application demonstrates the relevance of such compounds in biomedical research, particularly in the development of diagnostic tools for neurological disorders (Yongxian, 2003).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It’s also advised to keep the compound away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-10(8-12(13)14)9-16-6-4-11(15)5-7-16;;/h2-3,8,11H,4-7,9,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKBRVKCYQMSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate](/img/structure/B2697714.png)



![N-[(Z)-(4-bromophenyl)methylideneamino]-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide](/img/structure/B2697720.png)
![5-chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2697721.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2697725.png)
![N-[[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methyl]prop-2-enamide](/img/structure/B2697726.png)
![2-(4-chlorobenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2697730.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2697732.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2697734.png)